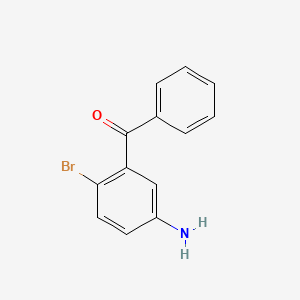

(5-Amino-2-bromophenyl)(phenyl)methanone

Description

BenchChem offers high-quality (5-Amino-2-bromophenyl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Amino-2-bromophenyl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

62261-57-8 |

|---|---|

Formule moléculaire |

C13H10BrNO |

Poids moléculaire |

276.13 g/mol |

Nom IUPAC |

(5-amino-2-bromophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H10BrNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |

Clé InChI |

RVYKTIFHNHBTPP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)Br |

Origine du produit |

United States |

An In-depth Technical Guide on the Thermodynamic Stability of (5-Amino-2-bromophenyl)(phenyl)methanone at Room Temperature

Introduction

(5-Amino-2-bromophenyl)(phenyl)methanone, a substituted benzophenone, is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring an amino group and a bromine atom on one of the phenyl rings, imparts specific chemical properties that are of significant interest in medicinal chemistry.[1] The thermodynamic stability of this compound at room temperature is a critical parameter, influencing its shelf-life, formulation strategies, and ultimately, the safety and efficacy of the final drug product.

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of (5-Amino-2-bromophenyl)(phenyl)methanone. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable stability data.

Foundational Principles of Thermodynamic Stability

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. For a solid-state pharmaceutical compound like (5-Amino-2-bromophenyl)(phenyl)methanone, this stability is primarily assessed through its thermal behavior and its propensity to degrade under various environmental stresses. Key analytical techniques employed to probe these characteristics include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is invaluable for identifying melting points, polymorphic transitions, and glass transitions, all of which are critical indicators of a compound's thermal stability.[3][4][5] The melting point, in particular, is a unique characteristic of a crystalline state and can be used to characterize polymorphic forms.[6]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is used to determine the thermal stability and decomposition profile of a compound.[8] TGA can quantify mass loss associated with processes like decomposition, evaporation, or desorption.[9][10]

Assessing Intrinsic Thermal Stability

A primary investigation into the stability of (5-Amino-2-bromophenyl)(phenyl)methanone involves determining its intrinsic thermal properties. This is achieved through a combination of DSC and TGA.

Table 1: Key Thermal Analysis Parameters for Stability Assessment

| Parameter | Analytical Technique | Information Provided |

| Melting Point (Tm) | DSC | Temperature at which the crystalline solid transitions to a liquid. A sharp melting peak often indicates high purity. |

| Enthalpy of Fusion (ΔHfus) | DSC | The amount of energy required to melt the solid. It is related to the degree of crystallinity. |

| Decomposition Temperature (Td) | TGA | The temperature at which the compound begins to chemically degrade, typically defined as the temperature of 5% weight loss.[8] |

| Glass Transition (Tg) | DSC | For amorphous materials, the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[5] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of (5-Amino-2-bromophenyl)(phenyl)methanone, providing insights into its purity and crystalline nature.[2][3]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of (5-Amino-2-bromophenyl)(phenyl)methanone into a hermetically sealed aluminum DSC pan.[8] An empty sealed pan is to be used as a reference.[8]

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a constant heating rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify the endothermic peak corresponding to melting. The peak temperature is taken as the melting point (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).[8]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of (5-Amino-2-bromophenyl)(phenyl)methanone, indicating its thermal stability under controlled heating.[9]

Methodology:

-

Instrument Calibration: Ensure the TGA balance is accurately calibrated.

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into a tared TGA pan (e.g., alumina or platinum).[8]

-

Thermal Program:

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition.[8] The temperature at which a 5% weight loss occurs is often reported as the decomposition temperature (Td).[8]

Caption: Workflow for Thermogravimetric Analysis (TGA).

Chemical Stability and Degradation Pathways

While intrinsic thermal analysis provides a baseline, understanding the chemical stability of (5-Amino-2-bromophenyl)(phenyl)methanone at room temperature requires assessing its reactivity under various stress conditions. This is accomplished through forced degradation studies, which are essential for developing stability-indicating analytical methods.[11][12]

Forced degradation involves subjecting the compound to conditions more severe than accelerated storage to identify potential degradation products and pathways.[12][13] This information is crucial for developing stable formulations and ensuring product quality.[12] Common stress conditions include hydrolysis (acidic and basic), oxidation, and photolysis.[12][13]

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental to pharmaceutical stability testing.[14] It must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products and any process impurities.[14][15]

Caption: HPLC Stability-Indicating Method Development.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the potential degradation products of (5-Amino-2-bromophenyl)(phenyl)methanone under various stress conditions and to validate the specificity of the HPLC method.

Methodology: Prepare solutions of (5-Amino-2-bromophenyl)(phenyl)methanone (e.g., 1 mg/mL) and subject them to the following conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and reflux for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and reflux for a specified period. Neutralize before analysis.[16]

-

Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide at room temperature for a specified period.[13]

-

Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 70-80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak and from each other.[16]

Proposed HPLC Method Parameters

While specific optimization is required, a typical starting point for a reversed-phase HPLC method for a compound like (5-Amino-2-bromophenyl)(phenyl)methanone would be:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent like acetonitrile or methanol.[14]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength determined by the UV spectrum of the compound (likely around 254 nm or 315 nm for benzophenones).[17]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Interpretation and Long-Term Stability Prediction

The data gathered from thermal analysis and forced degradation studies provide a comprehensive picture of the thermodynamic and chemical stability of (5-Amino-2-bromophenyl)(phenyl)methanone.

-

Thermal Analysis Insights: A high melting point and a decomposition temperature significantly above room temperature suggest good intrinsic thermal stability. The absence of polymorphic transitions in the DSC thermogram within the relevant temperature range simplifies formulation development.

-

Forced Degradation Insights: The extent of degradation under different stress conditions reveals the compound's vulnerabilities. For instance, significant degradation under basic conditions would indicate that alkaline excipients should be avoided in formulations. The identified degradation products must be characterized and monitored during formal stability studies.

At room temperature, (5-Amino-2-bromophenyl)(phenyl)methanone is expected to be thermodynamically stable in its solid form if stored in a well-closed container, protected from light and moisture. The primary risks for instability at ambient conditions would arise from chemical incompatibilities or exposure to harsh environmental factors. The forced degradation studies provide the necessary information to mitigate these risks.

Conclusion

The evaluation of the thermodynamic stability of (5-Amino-2-bromophenyl)(phenyl)methanone is a multi-faceted process that combines thermal analysis with forced degradation studies. A thorough understanding of its melting behavior, thermal decomposition profile, and degradation pathways is paramount for its successful application in drug development. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to ensure the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate.

References

- Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)

- Vertex AI Search. (2026). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.

- LCGC International - Chromatography Online. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Vertex AI Search. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- IRJPMS. (n.d.).

- News-Medical.Net. (2019). Differential Scanning Calorimetry of Pharmaceuticals.

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- AZoM. (2018). Thermal Analysis of Organic Compounds.

- International Journal of Pharmacy & Pharmaceutical Research. (2023).

- Wikipedia. (n.d.). Thermogravimetric analysis.

- Journal of Applied Pharmaceutical Science. (n.d.).

- Analytical Methods (RSC Publishing). (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.

- Benchchem. (n.d.).

- ResearchGate. (n.d.). (PDF)

- ResearchGate. (n.d.). (PDF)

- PMC. (n.d.).

- Vertex AI Search. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin.

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)

- ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)....

- Eltra. (n.d.). Thermogravimetric Analysis (TGA)

- ResearchGate. (2016).

- Vertex AI Search. (2022).

- BioPharm International. (2026).

- Biosciences Biotechnology Research Asia. (n.d.).

- PubChem. (n.d.). 2-Amino-5-bromobenzophenone | C13H10BrNO | CID 99677.

- CymitQuimica. (n.d.). CAS 39859-36-4: Methanone, (2-amino-5-bromophenyl)phenyl-.

- Sigma-Aldrich. (n.d.). (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.

- Achmem. (n.d.). (2-Amino-5-bromophenyl)-phenylmethanone.

- Mansoura Engineering Journal. (2021). "Thermodynamic Studies of 5-(P-Bromophenylazo)-3 Phenylrhodanine and It" by M. EI-Komy.

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. news-medical.net [news-medical.net]

- 3. quercus.be [quercus.be]

- 4. coherentmarketinsights.com [coherentmarketinsights.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. tainstruments.com [tainstruments.com]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. azom.com [azom.com]

- 10. tainstruments.com [tainstruments.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. irjpms.com [irjpms.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. biomedres.us [biomedres.us]

- 17. researchgate.net [researchgate.net]

Application Note: Step-by-Step Synthesis Route for (5-Amino-2-bromophenyl)(phenyl)methanone

Executive Summary

(5-Amino-2-bromophenyl)(phenyl)methanone (commonly referred to as 2-bromo-5-aminobenzophenone) is a highly versatile building block in medicinal chemistry. It serves as a critical advanced intermediate in the synthesis of various bioactive N-heterocycles, including phenanthridinium salts and benzodiazepine derivatives[1]. This application note details a robust, field-proven, three-step synthetic protocol starting from commercially available 2-bromo-5-nitrobenzoic acid[2].

The methodology emphasizes chemoselectivity, specifically highlighting the critical need to reduce the nitro group without triggering the hydrodehalogenation of the labile aryl bromide moiety.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is achieved through a sequential acyl chloride formation, Friedel-Crafts acylation, and a chemoselective reduction.

-

Step 1 & 2 (Acylation): 2-Bromo-5-nitrobenzoic acid is activated to its corresponding acyl chloride using thionyl chloride. This intermediate is immediately subjected to a Friedel-Crafts acylation with benzene, catalyzed by anhydrous aluminum chloride (AlCl₃), to yield 2-bromo-5-nitrobenzophenone[1].

-

Step 3 (Reduction): The nitro group is reduced to an amine. Critical Insight: Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is strictly contraindicated for this step, as it frequently catalyzes simultaneous hydrodehalogenation, leading to the loss of the bromine atom[1]. To preserve the halogen, a milder, chemoselective reducing agent such as Stannous Chloride (SnCl₂·2H₂O) in acidic ethanol is employed[3].

Figure 1: Three-step synthetic workflow for (5-Amino-2-bromophenyl)(phenyl)methanone.

Quantitative Data Summary

The following table summarizes the expected reaction parameters, yields, and physical characteristics for the two major synthetic stages.

| Parameter | Stage 1: Friedel-Crafts Acylation | Stage 2: Chemoselective Reduction |

| Starting Material | 2-Bromo-5-nitrobenzoic acid | 2-Bromo-5-nitrobenzophenone |

| Key Reagents | SOCl₂, AlCl₃, Benzene | SnCl₂·2H₂O, EtOH, HCl |

| Reaction Time | 2 h (Activation) + 4 h (Acylation) | 3 - 4 h |

| Temperature | 80 °C (Reflux) | 75 - 80 °C (Reflux) |

| Expected Yield | 70 - 75% | 85 - 90% |

| Product Appearance | Pale yellow crystalline solid | Off-white to pale brown solid |

Experimental Protocols

Stage 1: Synthesis of 2-Bromo-5-nitrobenzophenone

This stage couples the aryl carboxylic acid to a benzene ring via an electrophilic aromatic substitution.

Step-by-Step Methodology:

-

Acyl Chloride Formation: Charge a dry, round-bottom flask with 2-bromo-5-nitrobenzoic acid (1.0 eq)[2]. Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.05 eq).

-

Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the highly active chlorinating species, significantly accelerating the conversion of the carboxylic acid to the acyl chloride.

-

-

Activation: Heat the mixture to reflux (80 °C) for 2 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases and the suspension becomes a clear, homogeneous solution.

-

Concentration: Remove excess SOCl₂ under reduced pressure to yield crude 2-bromo-5-nitrobenzoyl chloride as a viscous oil.

-

Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous benzene (~10 volumes). Benzene serves a dual purpose as both the solvent and the nucleophile. Cool the mixture to 0–5 °C in an ice bath.

-

Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise to control the exothermic reaction.

-

Causality: AlCl₃ acts as a Lewis acid, coordinating with the acyl chloride to generate the highly electrophilic acylium ion required for the substitution[1].

-

-

Coupling: Remove the ice bath and heat the mixture to reflux (80 °C) for 4 hours.

-

Workup: Cool the reaction to room temperature and carefully pour it over crushed ice containing 1M HCl.

-

Causality: The acidic quench decomposes the aluminum complex and prevents the precipitation of intractable, gelatinous aluminum hydroxides.

-

-

Isolation: Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 50 mL), wash the combined organics with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the residue from ethanol to afford 2-bromo-5-nitrobenzophenone[1].

Stage 2: Chemoselective Reduction to Target Compound

This stage reduces the nitro group to a primary amine while leaving the aryl bromide intact.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 2-bromo-5-nitrobenzophenone (1.0 eq) in absolute ethanol (10 volumes) within a round-bottom flask. Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 to 5.0 eq)[3].

-

Acidification: Slowly add concentrated HCl (1-2 volumes) dropwise to the stirring mixture.

-

Causality: The highly acidic medium increases the reduction potential of the tin species and facilitates the protonation of the nitro group intermediates, driving the reaction forward.

-

-

Reduction: Heat the mixture to 75–80 °C for 3 to 4 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 7:3) until the starting material is completely consumed.

-

Initial Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol. Pour the remaining acidic residue into ice water.

-

Critical pH Adjustment: Slowly add a 20% aqueous NaOH solution to the mixture until the pH reaches 10–12.

-

Causality: Initially, a thick white precipitate of tin(II/III) hydroxides will form. Continuing to add excess NaOH converts these insoluble salts into highly soluble sodium hexahydroxostannate complexes. This step is absolutely critical to free the basic aniline product and prevent the formation of severe emulsions during solvent extraction.

-

-

Extraction: Extract the basic aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent in vacuo.

-

Purification: Purify the crude product via silica gel column chromatography (eluting with a gradient of Hexane/Ethyl Acetate) to yield pure (5-Amino-2-bromophenyl)(phenyl)methanone.

Troubleshooting & Safety Directives

-

Hydrodehalogenation Risks: Never substitute SnCl₂ with Palladium on Carbon (Pd/C) and Hydrogen gas for this specific substrate. Pd/C will cleave the C-Br bond, resulting in 3-aminobenzophenone as an unwanted byproduct[1].

-

Tin Emulsions: If a stubborn emulsion forms during the extraction of the final product, the pH is likely not high enough. Add more 20% NaOH until the aqueous layer clarifies, or filter the entire biphasic mixture through a pad of Celite before attempting separation.

-

Toxicity Warning: Benzene is a known human carcinogen. All Friedel-Crafts procedures must be conducted in a high-performance fume hood with appropriate PPE. If preferred, inert solvents like dichloromethane (DCM) can be used alongside a stoichiometric equivalent of benzene to minimize exposure.

References

-

Title: 2-Bromo-5-nitrobenzoic acid 98 943-14-6 - Sigma-Aldrich Source: sigmaaldrich.com URL: 2

-

Title: EP1314727B1 - Direct synthesis of quaternary phenanthridinium salts - Google Patents Source: google.com URL: 1

-

Title: Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes - SciSpace Source: scispace.com URL: 3

Sources

Catalytic cross-coupling reactions using (5-Amino-2-bromophenyl)(phenyl)methanone

Application Note: Catalytic Cross-Coupling Strategies for (5-Amino-2-bromophenyl)(phenyl)methanone

Introduction & Structural Analysis

(5-Amino-2-bromophenyl)(phenyl)methanone (also known as 2-bromo-5-aminobenzophenone) is a highly versatile, bifunctional building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials such as OLED host emitters[1].

From a mechanistic perspective, this molecule presents a fascinating "push-pull" electronic environment that dictates its reactivity in transition-metal-catalyzed cross-couplings:

-

The Electrophilic Site (C2-Br): The aryl bromide is the primary site for oxidative addition. Its reactivity is enhanced by the electron-withdrawing ortho-benzoyl group, which removes electron density from the C-Br bond.

-

The Nucleophilic/Coordinating Site (C5-NH₂): The unprotected primary amine is positioned para to the bromide. This strongly electron-donating group pumps electron density into the aromatic ring, counteracting the benzoyl group and effectively deactivating the C-Br bond toward palladium insertion. Furthermore, the free amine can act as a competitive nucleophile or a multi-dentate ligand that poisons the metal catalyst[2].

Successfully functionalizing this molecule requires precise catalyst design to overcome the para-amino deactivation and prevent off-cycle catalyst poisoning.

Mechanistic Insights: Chemoselectivity & Catalyst Design

To achieve chemoselective C-C bond formation (e.g., Suzuki-Miyaura coupling) without requiring transient protection/deprotection of the free amine, the choice of the phosphine ligand is the most critical parameter.

The Causality of Ligand Selection: Standard ligands like PPh₃ or dppf often fail with unprotected ortho-bromoanilines because the free -NH₂ group coordinates to the electron-deficient Pd(II) intermediate, forming a stable, off-cycle resting state (catalyst poisoning). To circumvent this, bulky, electron-rich biaryl phosphines (such as XPhos) or adamantyl-derived ligands (such as CataXCium A) must be employed[2].

-

Electronic Effect: The electron-rich nature of these ligands accelerates the oxidative addition into the deactivated, electron-rich C-Br bond.

-

Steric Umbrella: The extreme steric bulk of the ligand creates a protective "umbrella" around the palladium center. This prevents the relatively bulky multi-dentate coordination of the free aniline group, forcing the catalytic cycle down the desired transmetalation and reductive elimination pathways[2].

Fig 1: Chemoselective logic in the Pd-catalyzed cross-coupling of unprotected bromoanilines.

Quantitative Data: Ligand Optimization Summary

The following table synthesizes the optimal reaction parameters for directing the reactivity of (5-Amino-2-bromophenyl)(phenyl)methanone toward either C-C or C-N bond formation.

| Target Reaction | Desired Bond | Recommended Ligand | Catalyst Precursor | Base / Solvent | Mechanistic Rationale |

| Suzuki-Miyaura | C-C (Aryl-Aryl) | CataXCium A or XPhos | Pd₂dba₃ or Pd G3 | K₃PO₄ / THF:H₂O | Steric bulk prevents -NH₂ coordination; enables coupling without amine protection[2]. |

| Buchwald-Hartwig | C-N (Aryl-Amine) | RuPhos or BINAP | Pd(OAc)₂ | NaOtBu / Toluene | Promotes rapid C-N reductive elimination; ideal for coupling the C-Br bond with exogenous amines[3]. |

| Direct N-Arylation | N-C (Amine-Aryl) | BrettPhos | Pd₂dba₃ | LiHMDS / Dioxane | Highly selective for primary amines; forces the intrinsic -NH₂ to act as the nucleophile[4]. |

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol outlines the C-C coupling of the aryl bromide while leaving the primary amine intact.

Reagents:

-

(5-Amino-2-bromophenyl)(phenyl)methanone (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.2 equiv, 1.2 mmol)

-

Pd₂dba₃ (0.02 equiv, 2 mol%)

-

XPhos (0.08 equiv, 8 mol%)

-

K₃PO₄ (2.0 equiv, 2.0 mmol)

-

Solvent: THF/H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

-

Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the (5-Amino-2-bromophenyl)(phenyl)methanone, arylboronic acid, Pd₂dba₃, XPhos, and K₃PO₄.

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure strict oxygen exclusion.

-

Solvent Addition: Add the degassed THF/H₂O mixture via syringe.

-

Reaction: Heat the biphasic mixture to 75 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Self-Validating Quality Control (QC):

-

In-Process Control (IPC): Remove a 10 µL aliquot, quench in H₂O/EtOAc, and spot on a TLC plate (Hexanes:EtOAc 3:1). The reaction is complete when the distinct yellow starting material spot (Rf ~0.4) disappears, replaced by a highly UV-active (254 nm) product spot.

-

Structural Validation: Analyze the purified product via ¹H NMR (CDCl₃). The success of the chemoselective coupling is validated by the retention of the broad singlet at ~3.8-4.2 ppm (integrating for 2H), confirming the primary amine was not unintentionally arylated.

Fig 2: Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.

Protocol B: Buchwald-Hartwig Amination (C-Br Functionalization)

This protocol describes the conversion of the aryl bromide into a secondary/tertiary amine using an exogenous amine (e.g., morpholine), yielding a highly functionalized diamine derivative[1].

Reagents:

-

(5-Amino-2-bromophenyl)(phenyl)methanone (1.0 equiv, 1.0 mmol)

-

Morpholine (1.5 equiv, 1.5 mmol)

-

Pd(OAc)₂ (0.03 equiv, 3 mol%)

-

RuPhos (0.06 equiv, 6 mol%)

-

NaOtBu (1.4 equiv, 1.4 mmol)

-

Solvent: Anhydrous Toluene (8 mL).

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, add the bromobenzophenone derivative, Pd(OAc)₂, RuPhos, and NaOtBu to a heavy-walled reaction vial.

-

Amine Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Inject the morpholine and anhydrous toluene via a micro-syringe.

-

Reaction: Heat the mixture at 90 °C for 8 hours. The solution will typically transition from a deep red/brown to a lighter amber as the active Pd(0) species cycles.

-

Filtration: Cool the mixture, dilute with dichloromethane (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

-

Purification: Concentrate the filtrate and purify via automated flash chromatography.

Self-Validating Quality Control (QC):

-

In-Process Control (IPC): Utilize LC-MS to monitor the reaction. The mass spectrum must show the disappearance of the isotopic bromine doublet (M / M+2 ratio of 1:1) and the emergence of the product mass[M - 79 (Br) + 86 (Morpholine) - 1 (H)].

-

Structural Validation: ¹³C NMR analysis will show a significant downfield shift of the C2 carbon (originally attached to the electropositive bromine) as it forms a new bond with the electronegative nitrogen of the morpholine ring.

References

-

Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances 14.40 (2024): 29184-29188. URL:[Link][2]

-

"A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes." Materials (2023). URL:[Link][1]

-

"Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate." The Journal of Organic Chemistry (2020). URL:[Link][3]

-

"One-pot ortho-amination of aryl C–H bonds using consecutive iron and copper catalysis." Chemical Science (2019). URL:[Link][4]

Sources

- 1. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-pot ortho -amination of aryl C–H bonds using consecutive iron and copper catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00712A [pubs.rsc.org]

Application Note: Protocol for the Selective Amination of 2-Bromo-5-nitrobenzophenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of pharmacophores for 1,4-benzodiazepines and polycyclic heteroaromatics.

Executive Summary

The selective amination of 2-bromo-5-nitrobenzophenone is a critical transformation in medicinal chemistry, serving as the foundational step in the synthesis of active pharmaceutical ingredients (APIs) such as nitrazepam, clonazepam, and various phenanthridinium salts 1. This application note details a highly optimized, self-validating protocol for the nucleophilic aromatic substitution ( SNAr ) of the 2-bromo moiety using primary or secondary amines, ensuring complete chemoselectivity while preserving the sensitive nitro and carbonyl functional groups.

Mechanistic Rationale: The SNAr Advantage

To achieve high yields and avoid unwanted side reactions (such as imine formation at the ketone or reduction of the nitro group), it is crucial to understand the electronic environment of the substrate.

Causality of Selectivity: The bromine atom at the C2 position is uniquely activated. It sits ortho to a strongly electron-withdrawing benzoyl group and para to a highly electronegative nitro group. This synergistic pull of electron density severely depletes the C2 carbon, rendering it a prime target for nucleophilic attack.

When an amine is introduced, it attacks the C2 position to form a resonance-stabilized intermediate known as a Meisenheimer complex . The negative charge is efficiently delocalized onto the oxygen atoms of both the nitro and carbonyl groups. Because bromide ( Br− ) is an excellent, highly polarizable leaving group, the complex rapidly rearomatizes, expelling the bromide ion and yielding the aminated product .

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for 2-bromo-5-nitrobenzophenone.

Reaction Optimization & Quantitative Data

The choice of solvent, base, and temperature dictates the purity of the final product. While industrial amination with gaseous ammonia often requires high-pressure reactors (0.05-0.65 MPa) and temperatures up to 130 °C 2, laboratory-scale synthesis with primary amines (e.g., methylamine) can proceed under remarkably mild conditions.

Table 1: Optimization of Amination Conditions for 2-Bromo-5-nitrobenzophenone

| Amine Reagent | Solvent | Additive / Base | Temp (°C) | Time (h) | Isolated Yield (%) |

| Ammonia (aq, 28%) | Ethanol | None (Excess NH3 ) | 80 (Sealed) | 5.0 | 85 |

| Methylamine (33% in EtOH) | THF | None (Excess Amine) | 25 | 2.0 | 92 |

| Isopropylamine | DMF | K2CO3 (1.5 eq) | 60 | 4.0 | 88 |

| Aniline | DMSO | Cs2CO3 (2.0 eq) | 100 | 8.0 | 76 |

Note: The use of excess amine (3.0 eq) eliminates the need for an external inorganic base in primary alkylamine substitutions, simplifying downstream aqueous workup.

Standard Operating Procedure: Synthesis of 2-(Methylamino)-5-nitrobenzophenone

The following protocol utilizes methylamine to generate a versatile N-methylated precursor.

3.1 Experimental Workflow

Figure 2: Step-by-step experimental workflow for the selective amination protocol.

3.2 Step-by-Step Methodology

Step 1: Preparation & Setup

-

Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-nitrobenzophenone (3.06 g, 10.0 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF).

-

Causality: THF provides excellent solubility for both the halogenated substrate and the polar intermediate, ensuring a homogeneous reaction mixture.

Step 2: Nucleophilic Addition

-

Action: Cool the solution to 0 °C using an ice-water bath. Dropwise, add methylamine (33% w/w solution in absolute ethanol, 3.7 mL, ~30.0 mmol, 3.0 eq) over 10 minutes.

-

Causality: The addition is highly exothermic. Cooling the system suppresses competing nucleophilic attack at the ketone carbonyl (which would form an unwanted imine) and prevents thermal degradation of the nitro group. The excess amine acts as both the nucleophile and the acid scavenger to neutralize the generated hydrobromic acid (HBr).

Step 3: Thermal Maturation

-

Action: Remove the ice bath and allow the mixture to warm to ambient room temperature (20–25 °C). Stir vigorously for 2 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The reaction is complete when the UV-active starting material spot ( Rf≈0.6 ) is entirely replaced by a bright yellow/orange product spot ( Rf≈0.4 ).

Step 4: Quenching & Isolation

-

Action: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the THF and unreacted methylamine. Dilute the resulting crude residue with 50 mL of Ethyl Acetate.

-

Action: Transfer to a separatory funnel and wash the organic layer sequentially with distilled water (2 × 30 mL) and saturated aqueous NaCl (brine, 30 mL).

-

Causality: The aqueous washes efficiently remove the highly water-soluble methylammonium bromide byproduct, leaving the hydrophobic benzophenone derivative in the organic phase.

Step 5: Purification & Analytical Validation

-

Action: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to dryness. Recrystallize the crude solid from boiling ethanol to afford pure 2-(methylamino)-5-nitrobenzophenone as vibrant yellow crystals.

-

Self-Validation (Analytics):

-

1 H NMR (400 MHz, CDCl3 ): Confirm success by identifying the characteristic broad singlet of the secondary amine N-H proton (exchangeable with D2O ) at δ 8.5–9.0 ppm, and the N- CH3 doublet at δ 2.9 ppm.

-

LC-MS: Confirm the mass with an [M+H]+ peak at m/z 257.

-

References

-

EP1314727B1 - Direct synthesis of quaternary phenanthridinium salts Source: Google Patents URL:1

-

Reactions - Amination of halobenzophenones Source: ElectronicsAndBooks URL:[Link]

Sources

Application Notes: (5-Amino-2-bromophenyl)(phenyl)methanone in Heterocyclic Medicinal Chemistry

Introduction & Chemical Significance

(5-Amino-2-bromophenyl)(phenyl)methanone, universally referred to in literature as 2-amino-5-bromobenzophenone, is a critical ortho-aminobenzophenone building block[1]. Its structural topology features three distinct reactive sites: a primary aniline amine, an electrophilic ketone carbonyl, and a para-positioned bromine atom[2]. This trifunctional nature makes it an exceptionally versatile precursor for constructing complex nitrogen-containing heterocycles.

In medicinal chemistry, this compound is indispensable for the synthesis of 1,4-benzodiazepines—ranging from designer therapeutics like bromazolam to potent Shiga toxin inhibitors (Retro-1 analogues)[3][4]. Furthermore, it is heavily utilized in the synthesis of highly substituted quinolines via Friedländer annulation[5][6]. The retained bromine atom at the 5-position of the resulting heterocycles is particularly valuable, serving as an essential synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[4].

Physicochemical Properties

Accurate physicochemical data is critical for reaction design, particularly when selecting appropriate solvents for acylation or condensation workflows.

| Property | Value | Source |

| IUPAC Name | (2-amino-5-bromophenyl)(phenyl)methanone | [1] |

| Common Synonyms | 2-Amino-5-bromobenzophenone; 2-Benzoyl-4-bromoaniline | [7] |

| CAS Number | 39859-36-4 | [7] |

| Molecular Formula | C₁₃H₁₀BrNO | [7] |

| Molecular Weight | 276.13 g/mol | [1] |

| Melting Point | 109.0 – 115.0 °C | [1] |

| Appearance | Yellow to pale-yellow crystalline powder | [1] |

| Solubility | DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL) | [7] |

Mechanistic Pathways in Heterocyclic Synthesis

The 1,4-Benzodiazepine Pathway

The synthesis of the 1,4-benzodiazepine core from 2-amino-5-bromobenzophenone relies on a sequential two-stage cyclization process[8][9].

-

Acylation : The lone pair on the aniline nitrogen acts as a nucleophile, attacking the highly electrophilic acyl carbon of chloroacetyl chloride. This step requires a mild base to neutralize the generated HCl, preventing the protonation of the weakly nucleophilic aniline and driving the reaction to the bromoacetamide intermediate[9].

-

Amination & Cyclization : The terminal chloride is displaced by ammonia via nucleophilic substitution, forming an aminoacetamide intermediate. Under basic conditions and heat, the newly formed primary amine attacks the benzophenone carbonyl, resulting in intramolecular imine formation and ring closure to form the seven-membered diazepine ring[4][8].

Fig 1. Mechanistic workflow for the synthesis of the 1,4-benzodiazepine core.

The Quinoline Pathway (Friedländer Annulation)

The Friedländer synthesis is a robust method for constructing 2,4-disubstituted quinolines[5]. 2-Amino-5-bromobenzophenone is reacted with an α-methylene ketone (e.g., acetophenone) under acidic conditions at elevated temperatures[6].

-

Imine Formation : Acid catalysis activates the ketone carbonyl, facilitating nucleophilic attack by the aniline to form a Schiff base (imine)[6].

-

Aldol-Type Cyclization : The enol tautomer of the adjacent ketone undergoes an intramolecular aldol-type condensation with the benzophenone carbonyl, followed by dehydration to yield a fully aromatized, bromine-functionalized quinoline[5].

Fig 2. Friedländer annulation pathway for substituted quinoline synthesis.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

This protocol is adapted from the validated synthesis of Retro-1 analogues and designer benzodiazepines[4][9].

Materials:

-

2-Amino-5-bromobenzophenone (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Ammonium hydroxide (28% aqueous) or methanolic ammonia (excess)

-

Dichloromethane (DCM)

-

Methanol or Ethanol

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture : Dissolve 2-amino-5-bromobenzophenone in anhydrous DCM in a round-bottom flask. Add NaHCO₃ as an acid scavenger. Causality: NaHCO₃ is insoluble in DCM but acts as a highly effective heterogeneous buffer to neutralize HCl without hydrolyzing the highly reactive acyl chloride[9].

-

Acylation : Cool the mixture to 0 °C using an ice bath. Add chloroacetyl chloride dropwise over 15 minutes. Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc) until the starting material is completely consumed.

-

Workup of Intermediate : Filter the mixture to remove inorganic salts. Wash the organic filtrate with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the bromoacetamide intermediate[9].

-

Amination and Ring Closure : Dissolve the crude intermediate in methanol. Add an excess of ammonium hydroxide. Heat the mixture to reflux (approx. 65-70 °C) for 6-8 hours. Causality: Heat is thermodynamically required to overcome the activation energy of the intramolecular imine condensation, driving the expulsion of water and closing the 7-membered ring[8].

-

Isolation : Cool the reaction to room temperature. Concentrate the solvent under vacuum. Partition the residue between EtOAc and water. Extract the organic layer, dry over MgSO₄, and purify via flash column chromatography or recrystallization to obtain the pure 1,4-benzodiazepine core[4].

Protocol B: Friedländer Synthesis of 6-Bromo-2,4-diphenylquinoline

This protocol details the acid-catalyzed condensation to form functionalized quinolines[5][6].

Materials:

-

2-Amino-5-bromobenzophenone (1.0 eq, ~6.34 mmol)

-

Acetophenone (1.5 eq, ~9.52 mmol)

-

Glacial Acetic Acid (AcOH) (20 mL)

-

Sulfuric Acid (H₂SO₄, 95%) (Catalytic, 1 mL)

Step-by-Step Methodology:

-

Degassing : In a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, perform three cycles of vacuum/Argon to establish an inert atmosphere. Causality: Preventing oxidation of the aniline at elevated temperatures ensures high yields and minimizes the formation of intractable tar byproducts.

-

Reagent Addition : Add 2-amino-5-bromobenzophenone and glacial acetic acid. Heat the mixture to 110 °C using an oil bath until the solid is completely dissolved[6].

-

Condensation : Slowly add acetophenone followed by the catalytic amount of H₂SO₄. Reflux the mixture under Argon for 3 to 5 days. Causality: The strong acid catalyst accelerates the initial Schiff base formation and the subsequent rate-limiting intramolecular aldol condensation[6].

-

Precipitation : Cool the solution to room temperature. Pour the mixture slowly into an ice/water/ammonia mixture (ratio 1:1:0.2) to neutralize the acids and precipitate the crude quinoline[6].

-

Purification : Filter the yellow precipitate under vacuum. Dry the solid at 75 °C for 2 hours. Recrystallize from hot methanol. Filter on a porous frit and dry at 50 °C under vacuum for 12 hours to afford the pure 6-bromo-2,4-diphenylquinoline[6].

References

-

[7] Cayman Chemical. 2-Amino-5-bromobenzophenone. Source: caymanchem.com.

-

[3] World Health Organization (WHO). Critical review report: Bromazolam. Source: who.int.

-

[8] Wikipedia. Bromazolam. Source: wikipedia.org.

-

[1] BenchChem. An In-depth Technical Guide to 2-Amino-5-bromobenzophenone: Properties, Synthesis, and Applications. Source: benchchem.com.

-

[4] American Chemical Society (ACS). Structure–Activity Relationship Studies of Retro-1 Analogues against Shiga Toxin. Source: acs.org.

-

[2] CymitQuimica. CAS 39859-36-4: Methanone, (2-amino-5-bromophenyl)phenyl-. Source: cymitquimica.com.

-

[5] National Institutes of Health (NIH) / PMC. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Source: nih.gov.

-

[6] AWS / Academic Literature. A Library of Quinoline-labeled Water-soluble Copolymers with pH-Tunable Fluorescence Response in the Acidic pH Region. Source: amazonaws.com.

-

[9] Reddit (r/chemhelp). Is This Synthesis Feasible? Trying to Make a Benzodiazepine Core. Source: reddit.com.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 39859-36-4: Methanone, (2-amino-5-bromophenyl)phenyl- [cymitquimica.com]

- 3. cdn.who.int [cdn.who.int]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Bromazolam - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

Application Note: Advanced Derivatization Protocols for (5-Amino-2-bromophenyl)(phenyl)methanone in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Significance & Scaffold Orthogonality

In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on versatile, multi-functional building blocks. (5-Amino-2-bromophenyl)(phenyl)methanone (commonly referred to as 5-amino-2-bromobenzophenone) is a highly privileged trifunctional scaffold. It is frequently utilized in the synthesis of CNS-active agents, kinase inhibitors, and complex heterocyclic systems (such as quinazolines and benzodiazepines).

The strategic value of this scaffold lies in the disparate electronic and steric profiles of its three orthogonal reactive sites, which allow for sequential, chemoselective modifications without the need for excessive protecting group manipulation:

-

C5-Aniline Nitrogen: Acts as a moderate nucleophile. It can be selectively acylated, alkylated, or converted into a urea derivative. Recent advances in catalytic amidation have demonstrated that aniline derivatives can be efficiently and chemoselectively coupled with carboxylic acids using standard uronium-based catalysts or emerging organoboron catalysis .

-

C2-Aryl Bromide: Serves as the electrophilic partner in palladium-catalyzed cross-couplings. The adjacent bulky benzoyl group introduces significant steric hindrance, physically obstructing the palladium catalyst's coordination sphere during the oxidative addition step .

-

Diaryl Ketone: An electrophilic center that can be reduced to a diarylmethanol pharmacophore or condensed with primary amines to form imines.

Visualizing the Derivatization Strategy

Divergent derivatization pathways for the (5-Amino-2-bromophenyl)(phenyl)methanone scaffold.

Experimental Protocols & Causality

Note: To ensure high trustworthiness and reproducibility, every protocol described below is designed as a self-validating system . In-process controls (IPCs) are embedded to mathematically or analytically verify the success of each transformation before proceeding to the next synthetic node.

Protocol A: Chemoselective C5-Amidation

Objective: Selective N-acylation of the primary amine without engaging the ketone or displacing the bromide. Causality: The aniline nitrogen is a weaker nucleophile than an aliphatic amine. The use of HATU generates a highly reactive active ester from the carboxylic acid. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to deprotonate the aniline, driving the nucleophilic attack. Dichloromethane (DCM) is chosen as an aprotic solvent to maintain solubility while preventing undesired side reactions at the ketone.

Step-by-Step Procedure:

-

Activation: Dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DCM (0.1 M). Add DIPEA (3.0 equiv) and stir at room temperature (20–25 °C) for 15 minutes to form the active ester.

-

Coupling: Add (5-Amino-2-bromophenyl)(phenyl)methanone (1.0 equiv) to the mixture. Stir at room temperature for 2–4 hours.

-

Self-Validation (IPC): Monitor the reaction by LC-MS. The disappearance of the starting material mass [M+H]+=276/278 (characteristic 1:1 bromine isotope pattern) and the appearance of the desired product mass confirms quantitative conversion.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM, wash the organic layer with 1M HCl (to selectively protonate and remove unreacted amine and DIPEA), dry over Na2SO4 , and concentrate under reduced pressure.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the sterically congested C2-bromo position. Causality: The bulky ortho-benzoyl group significantly raises the activation energy of the oxidative addition step . To overcome this steric clash, a biphasic solvent system (Toluene/EtOH/ H2O ) is utilized to maximize the solubility of both the organic substrate and the inorganic base ( K2CO3 ). A robust catalyst like Pd(PPh3)4 is employed at elevated temperatures (90 °C) to force the catalytic cycle to completion .

Step-by-Step Procedure:

-

Preparation: In a microwave vial or Schlenk flask, combine the C5-amidated intermediate from Protocol A (1.0 equiv), arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

-

Degassing: Add a 4:1:1 mixture of Toluene/EtOH/ H2O (0.1 M). Degas the suspension by sparging with Argon for 15 minutes. This is a critical causality step: ambient oxygen will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species.

-

Catalysis: Add Pd(PPh3)4 (5 mol%). Seal the vessel and heat to 90 °C for 12–16 hours.

-

Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 7:3). The coupled product will typically exhibit a higher Rf value than the bromo-precursor. Confirm via LC-MS by observing the loss of the characteristic 1:1 bromine isotope pattern.

-

Workup: Filter the mixture through a short pad of Celite to remove palladium black. Partition between EtOAc and water. Dry the organic layer, concentrate, and purify via silica gel flash chromatography.

Protocol C: Ketone Reduction to Diaryl Methanol

Objective: Conversion of the diaryl ketone to a secondary alcohol pharmacophore. Causality: Sodium borohydride ( NaBH4 ) is a mild hydride source that selectively reduces ketones in the presence of amides. Methanol is used as a protic solvent to hydrogen-bond with the carbonyl oxygen, increasing its electrophilicity and accelerating the hydride transfer.

Step-by-Step Procedure:

-

Reaction: Dissolve the coupled intermediate from Protocol B in Methanol (0.1 M). Cool the flask to 0 °C using an ice bath to control the exothermic hydride transfer.

-

Reduction: Portion-wise, add NaBH4 (2.0 equiv). Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 1 hour.

-

Self-Validation (IPC): Monitor by FT-IR spectroscopy. The successful transformation is validated by the disappearance of the strong C=O stretch at ~1660 cm⁻¹ and the appearance of a broad O−H stretch at ~3300 cm⁻¹.

-

Workup: Quench carefully with saturated aqueous NH4Cl to safely destroy excess hydride. Extract with EtOAc, wash with brine, dry over MgSO4 , and concentrate.

Sequential Workflow Visualization

Sequential three-step derivatization workflow yielding highly functionalized lead compounds.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected yields for the derivatization of the (5-Amino-2-bromophenyl)(phenyl)methanone scaffold based on optimized laboratory conditions.

| Transformation | Reagents / Catalyst | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | IPC Validation Method |

| C5-Amidation | R- CO2H , HATU, DIPEA | DCM | 20–25 | 2–4 | 85–95% | LC-MS (Mass Shift) |

| C2-Suzuki Coupling | Ar- B(OH)2 , Pd(PPh3)4 , K2CO3 | Toluene/EtOH/ H2O | 90 | 12–16 | 65–80% | TLC / LC-MS (Isotope Loss) |

| Ketone Reduction | NaBH4 | Methanol | 0 to 25 | 1.5 | 90–98% | IR (O-H stretch appearance) |

References

Technical Support Center: Purification of (5-Amino-2-bromophenyl)(phenyl)methanone

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and validated methodologies for isolating (5-Amino-2-bromophenyl)(phenyl)methanone (also known as 5-amino-2-bromobenzophenone) from crude reaction mixtures.

Because this compound features a highly lipophilic benzophenone core, a heavy bromine atom, and a basic primary amine, scientists frequently encounter purification bottlenecks. These competing functional groups often lead to severe streaking on silica gel, emulsion formation during liquid-liquid extraction, and co-elution with synthetic precursors.

System Overview & Purification Logic

To achieve high purity, the workflow exploits the unique physicochemical properties of the target molecule—specifically, the reversible protonation of the aniline group—before utilizing solid-phase separation techniques.

Figure 1: Step-by-step purification workflow for isolating (5-Amino-2-bromophenyl)(phenyl)methanone.

Troubleshooting & FAQs

Q1: During the acid-base extraction, I am getting a stubborn emulsion between the aqueous and organic layers. How do I resolve this? A: Emulsions are common when extracting heavy, lipophilic anilines. The causality lies in the compound's surfactant-like behavior when partially protonated, which drastically reduces interfacial tension. Resolution: Increase the ionic strength of the aqueous layer by adding brine (saturated NaCl). This increases the density and polarity of the aqueous phase, forcing the organic compounds into the organic layer via the salting-out effect[1]. If insoluble polymeric tars (common in aniline oxidations) are stabilizing the emulsion, vacuum filter the entire biphasic mixture through a Celite pad to remove particulates.

Q2: My product streaks severely on the silica gel TLC plate, and I am losing yield during flash chromatography. Why does this happen and how can I fix it? A: The primary amine group on (5-Amino-2-bromophenyl)(phenyl)methanone acts as a Lewis base and hydrogen-bond donor. It interacts strongly with the acidic silanol groups (Si-OH) on the silica gel stationary phase, causing peak tailing and irreversible adsorption[2]. Resolution: Pre-treat your silica column and dope your mobile phase with a basic modifier. Adding 1% to 5% Triethylamine (TEA) to your Hexane/Ethyl Acetate eluent competitively binds the acidic silanol sites, allowing the aniline to elute as a sharp, well-resolved band[2].

Q3: I am trying to separate the target compound from unreacted 5-nitro-2-bromobenzophenone. They co-elute on silica. What is the most reliable method? A: Do not rely solely on chromatography for this separation. Instead, exploit their differing acid-base reactivities. The nitro compound is strictly neutral, while the target aniline is basic. Resolution: Perform a selective acid-base extraction. Dissolve the crude mixture in dichloromethane and extract with 1M HCl. The basic aniline protonates to form a water-soluble anilinium salt, migrating to the aqueous layer, while the neutral nitro precursor remains in the organic layer[1][3].

Q4: My crude reaction mixture auto-crystallizes into a sticky, tarry mass before I can purify it. Should I filter it? A: Attempting to filter and wash a tarry auto-crystallized crude often leads to product loss and trapped impurities. It is more efficient to dry the reaction mixture, redissolve the entire mass in a strong, compatible solvent (like DMSO or DCM), and load it directly onto a solid-phase extraction or flash chromatography system[4]. Alternatively, dissolve the tarry solid in methylene chloride and pass it through a silica gel dry column[5].

Validated Experimental Protocols

Protocol A: Selective Acid-Base Extraction of the Aniline

This protocol acts as a self-validating system: successful protonation is confirmed by phase migration, and successful deprotonation is confirmed by visual precipitation.

Figure 2: Reversible protonation mechanism enabling selective acid-base extraction of the aniline.

-

Dissolution: Dissolve 1.0 g of the crude reaction mixture in 30 mL of Dichloromethane (DCM)[6].

-

Acidic Extraction: Transfer to a separatory funnel. Add 30 mL of 1M aqueous HCl. Invert gently to avoid emulsions. Vent the funnel.

-

Phase Separation: Allow the layers to separate. The bottom organic layer contains neutral impurities (e.g., unreacted benzophenones). The top aqueous layer contains the protonated (5-Amino-2-bromophenyl)(phenyl)methanone[1][3]. Drain the organic layer and set aside. Wash the aqueous layer with an additional 15 mL of DCM to ensure complete removal of lipophilic impurities.

-

Basification (Validation Step): Transfer the aqueous layer to an Erlenmeyer flask placed in an ice bath. Slowly add 1M NaOH dropwise while stirring until the solution reaches pH 10 (monitor with pH paper). Self-Validation: The solution will turn visibly cloudy as the free base aniline precipitates, confirming successful deprotonation[3].

-

Recovery Extraction: Add 30 mL of Ethyl Acetate (EtOAc) to the basified aqueous mixture. Transfer back to the separatory funnel, extract, and collect the top organic layer (which now contains the enriched target compound).

-

Drying and Concentration: Dry the EtOAc layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Amine-Modified Flash Chromatography

-

Column Preparation: Pack a flash chromatography column with silica gel. Flush the column with 2 column volumes (CV) of Hexanes containing 5% Triethylamine (TEA) to neutralize active silanol groups[2].

-

Equilibration: Flush the column with 2 CV of the starting mobile phase (e.g., 90:10 Hexanes:EtOAc with 1% TEA).

-

Loading: Dry-load the enriched aniline onto a small amount of silica gel and apply it evenly to the top of the column[2][7].

-

Elution: Run a gradient from 10% EtOAc to 30% EtOAc in Hexanes (maintaining 1% TEA throughout). Collect fractions and monitor via TLC (UV active).

-

Isolation: Pool the product-containing fractions and concentrate under reduced pressure.

Protocol C: Final Recrystallization

-

Dissolve the chromatographed product in a minimal amount of a boiling Benzene-Hexane (9:1) mixture[5].

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

-

Filter the purified crystals via a Büchner funnel and wash with ice-cold Hexane. Dry under high vacuum.

Quantitative Data Summaries

Table 1: Physicochemical Properties Guiding Extraction Logic

| Compound / Species | State | Approx. pKa | Primary Solubility | Role in Workflow |

| (5-Amino-2-bromophenyl)(phenyl)methanone | Free Base | ~ 2.5 - 3.5 | Organic (DCM, EtOAc, Ether) | Target Product |

| Anilinium conjugate acid | Ionic Salt | N/A | Aqueous (Acidic pH < 2) | Extracted Intermediate |

| 5-Nitro-2-bromobenzophenone | Neutral | N/A | Organic (DCM, EtOAc) | Common Impurity |

| Triethylamine (TEA) | Free Base | ~ 10.7 | Organic / Aqueous | Silica Modifier |

Table 2: TLC Retention Factor (Rf) Optimization

| Eluent System | Rf of Target Aniline | Spot Morphology | Conclusion |

| 80:20 Hexane:EtOAc | 0.15 | Severe streaking | Poor resolution, product loss on column |

| 80:20 Hexane:EtOAc + 1% TEA | 0.35 | Sharp, circular spot | Optimal for flash chromatography[2] |

References

- Grokipedia. "Acid–base extraction".

- Google Patents. "US3988300A - Benzophenone ureas and method for utilizing the same".

- ChemistrySteps. "Organic Acid-Base Extractions".

- Infoscience EPFL. "Tandem photoredox and copper-catalyzed decarboxylative C(sp3)

- Scribd. "Acid-Base Extraction of Benzoic Acid".

- ResearchGate.

- Biotage.

Sources

- 1. Acidâbase extraction â Grokipedia [grokipedia.com]

- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 4. biotage.com [biotage.com]

- 5. US3988300A - Benzophenone ureas and method for utilizing the same - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Preventing Unwanted Debromination in (5-Amino-2-bromophenyl)(phenyl)methanone Reactions

Welcome to the advanced troubleshooting and methodology center for handling (5-Amino-2-bromophenyl)(phenyl)methanone . As a Senior Application Scientist, I frequently see researchers struggle with the polyfunctional nature of this compound. It presents a classic chemoselectivity challenge: it contains an electrophilic ketone, a nucleophilic primary amine, and a highly reactive aryl bromide.

Unwanted debromination (protodehalogenation) is rarely a random artifact; it is a predictable consequence of specific mechanistic pathways outcompeting your desired reaction. This guide provides the causality, optimization strategies, and self-validating protocols required to master these transformations.

The Mechanistic Causality of Debromination

To prevent the loss of the bromine atom, we must first understand the two primary pathways where the C–Br bond is unintentionally cleaved:

Pathway A: Transition-Metal Catalyzed Hydrodebromination During cross-coupling reactions (e.g., Suzuki-Miyaura), the catalytic cycle begins with the oxidative addition of the C–Br bond to the Pd(0) catalyst. For aryl bromides, this oxidative addition is often the rate-determining step[1]. However, if the subsequent transmetalation step is kinetically slow, the long-lived Pd(II) intermediate becomes susceptible to hydride attack. Strong bases, particularly in the presence of water or protic solvents, can generate species that act as hydride donors[2]. Subsequent reductive elimination ejects the debrominated arene ((3-aminophenyl)(phenyl)methanone) instead of the desired coupled product.

Caption: Mechanism of Pd-catalyzed cross-coupling versus competing hydrodebromination.

Pathway B: Direct Reductive Cleavage When attempting to reduce the methanone group to an alcohol or perform a reductive amination on the primary amine, the choice of reducing agent is critical. Standard catalytic hydrogenation (e.g., 10% Pd/C with H₂) will indiscriminately and rapidly reduce the C–Br bond due to the high thermodynamic driving force of hydrodehalogenation under neutral conditions[3].

Troubleshooting Guide: Cross-Coupling Optimization

If the C–Br bond is your intended reaction site, hydrodebromination is your primary competing side reaction. Use the following logic to favor C–C bond formation over C–H bond formation.

-

Root Cause 1: Aggressive Base and Protic Solvents. Strong nucleophilic bases (e.g., NaOH, NaOtBu) can undergo β-hydride elimination to form the deleterious Pd–H species[4].

-

Solution 1: Switch to milder, anhydrous inorganic bases such as K₃PO₄, K₂CO₃, or CsF in strictly aprotic solvents (e.g., Toluene, THF, Dioxane)[2][4].

-

Root Cause 2: Ligand Inefficiency. If the ligand does not sufficiently accelerate transmetalation and reductive elimination, the catalytic cycle stalls.

-

Solution 2: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or their corresponding precatalysts (e.g., XPhos Pd G2). These ligands sterically promote the desired reductive elimination and prevent the off-cycle debromination reaction[5].

Caption: Systematic troubleshooting workflow to minimize debromination.

Troubleshooting Guide: Chemoselective Reductions

To functionalize the ketone or amine while preserving the aryl bromide, you must abandon transition-metal hydrides.

-

The Rule of Chemoselectivity: Avoid transition-metal catalyzed hydrogenation (Pd/C, H₂) which readily cleaves C–Br bonds[3]. Furthermore, avoid micellar nanoreactors (like Nok) combined with Pd catalysts and NaBH₄, as these specific aqueous conditions are explicitly designed to facilitate facile debromination of functionalized aromatics[6].

-

The Solution: Rely on stoichiometric, mild hydride donors. Sodium borohydride (NaBH₄) in ethanol at 0 °C will selectively reduce the ketone to the corresponding secondary alcohol without inserting into the C–Br bond.

Quantitative Data & Condition Benchmarking

The following table summarizes how specific reagent choices dictate the fate of the C–Br bond in (5-Amino-2-bromophenyl)(phenyl)methanone.

| Reaction Goal | Reagents / Conditions | Debromination Risk | Primary Outcome |

| Ketone Reduction | Pd/C, H₂ (1 atm), MeOH | Critical | Complete loss of C–Br bond; ketone reduced[3]. |

| Ketone Reduction | NaBH₄, EtOH, 0 °C | Low | Chemoselective reduction to alcohol; C–Br preserved. |

| Suzuki Coupling | Pd(PPh₃)₄, NaOtBu, EtOH/H₂O | High | Significant hydrodebromination byproduct[2][4]. |

| Suzuki Coupling | XPhos Pd G2, K₃PO₄, THF | Low | High yield of desired cross-coupled biaryl[5]. |

Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling of (5-Amino-2-bromophenyl)(phenyl)methanone

This protocol is designed as a self-validating system. It includes built-in analytical checkpoints to ensure the catalytic cycle is functioning correctly without veering into hydrodebromination.

Step 1: Reagent Preparation & Degassing

-

To an oven-dried Schlenk flask, add (5-Amino-2-bromophenyl)(phenyl)methanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

-

Validation Check: Ensure the boronic acid is not degraded. Low nucleophile concentration slows transmetalation, exacerbating debromination[1].

-

Add XPhos Pd G2 (2 mol%) and XPhos (2 mol%).

-

Evacuate and backfill the flask with Argon (3 cycles). Add degassed, anhydrous THF.

Step 2: Reaction Execution

-

Stir the mixture at 65 °C. Avoid excessive thermal stress, which can generate background hydride sources.

Step 3: In-Process Analytical Monitoring (The Self-Validating Checkpoint)

-

At t=2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

-

Signal A (m/z 276/278 [M+H]⁺): Indicates unreacted starting material.

-

Signal B (m/z 198 [M+H]⁺): Indicates the unwanted hydrodebromination byproduct ((3-aminophenyl)(phenyl)methanone).

-

Signal C: Expected mass of your cross-coupled product.

-

Actionable Logic: If the ratio of Signal B to Signal C exceeds 1:10, immediately halt the reaction. This validates that the transmetalation step is bottlenecking. Cool the mixture, verify the integrity of your boronic acid, and ensure the solvent is strictly anhydrous.

Frequently Asked Questions (FAQs)

Q1: Why is my specific substrate so prone to debromination compared to chloroarenes? A1: The C–Br bond is weaker and undergoes oxidative addition to palladium much more rapidly than a C–Cl bond. While this makes it highly reactive, it also means that if the subsequent transmetalation step is delayed, the off-cycle Pd–H intermediate has ample time to form and reductively eliminate the debrominated product[1].

Q2: Does protecting the free amine (-NH₂) help reduce debromination during cross-coupling? A2: Yes. The free primary amine can coordinate to the palladium center, acting as a competitive ligand that disrupts the catalytic cycle and potentially alters the electronics to favor hydride transfer. Protecting the nitrogen (e.g., as a Boc or acetyl derivative) prevents this coordination and suppresses off-cycle debromination[2].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 6. Reductions of aryl bromides in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Suzuki-Miyaura Optimization for (5-Amino-2-bromophenyl)(phenyl)methanone

Welcome to the Reaction Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura coupling of unprotected amino-bromoarenes. The substrate (5-Amino-2-bromophenyl)(phenyl)methanone presents a dual challenge: an unprotected primary amine that acts as a potent palladium poison, and an ortho-benzoyl group that introduces significant steric hindrance around the reactive C-Br bond.

This guide provides a mechanistic breakdown, troubleshooting workflows, and self-validating protocols to help you achieve high-yielding cross-couplings without the need for protecting groups.

Substrate Analysis & Mechanistic Context

To optimize this reaction, we must first understand the causality behind the substrate's behavior in the catalytic cycle:

-

Amine Poisoning (The Electronic Bottleneck): The free -NH₂ group is a strong σ-donor. It can outcompete the boronic acid or the phosphine ligand for coordination to the Pd(II) intermediate. The inability of the cross-coupling reaction to proceed in the presence of a free amino group is attributed to coordination of the amine to the palladium and poisoning of the catalyst[1].

-

Ortho-Benzoyl Effect (The Steric Bottleneck): The carbonyl group is electron-withdrawing, which lowers the LUMO of the C-Br bond and actually accelerates the initial oxidative addition of Pd(0). However, the bulky phenyl ring of the benzoyl group creates severe steric hindrance. This makes the transmetalation step (where the bulky boronic acid must transfer its aryl group to the Pd(II) center) the rate-limiting step.

When transmetalation is slow, the Pd(II) intermediate has a longer lifetime, increasing the probability that the -NH₂ group of another substrate molecule will coordinate, forming an inactive off-cycle complex. Past studies suggest that binding of the free -NH₂ group to the metal can retard the catalytic cycle, necessitating the use of bulky electron-rich monophosphinobiaryl ligands[2].

Catalytic cycle highlighting the competitive amine poisoning pathway and steric bottlenecks.

Troubleshooting Guide & FAQs

Q: My reaction yields are below 10% and I recover mostly starting material. What is happening? A: You are likely experiencing catalyst poisoning. The free amino group on your substrate coordinates to the palladium center, forming a stable, inactive complex[1]. To resolve this, switch to a bulky, electron-rich Buchwald ligand like XPhos. The steric bulk of XPhos prevents the amine from accessing the palladium center, keeping the catalyst in the active cycle[2].

Q: I switched to XPhos, but now my boronic acid is entirely consumed while my aryl bromide remains unreacted. Why? A: This is a classic symptom of protodeboronation or homocoupling. Because the ortho-benzoyl group is sterically demanding, transmetalation is slow. The boronic acid degrades in the basic medium before it can couple. Solution: Use a biphasic solvent system (e.g., 1,4-Dioxane/H₂O 4:1) with a strong base like K₃PO₄ to accelerate the formation of the reactive boronate species, and consider adding the boronic acid in portions[3].

Q: Can I just protect the amine with a Boc or Acetyl group? A: While acylation or Boc-protection eliminates the poisoning effect and reliably restores reactivity[1], it adds two synthetic steps (protection and deprotection) to your workflow. Direct synthesis of hetero-biaryl compounds containing an unprotected NH₂ group via Suzuki-Miyaura reaction has been demonstrated using specialized ligands, saving time and resources[3].

Q: Why is water necessary in the solvent mixture? A: Water serves a dual purpose. First, it dissolves the inorganic base (K₃PO₄), ensuring a high concentration of hydroxide/alkoxide ions needed to activate the boronic acid. Second, Pd catalyst inhibition by the free amino group often requires optimization of the base and solvent system, particularly moving towards aqueous biphasic conditions to facilitate transmetalation and partition the polar amine[4].

Troubleshooting decision tree for optimizing the Suzuki-Miyaura coupling of amino-bromoarenes.

Data Presentation: Optimization Summary

The following table summarizes the quantitative causality between ligand choice, base/solvent systems, and overall yield.

| Entry | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation |

| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | <10% | Catalyst poisoning; SM recovered. |

| 2 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 35% | Sluggish transmetalation. |

| 3 | Pd(OAc)₂ / SPhos (2/4 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 68% | Good conversion, some protodeboronation. |

| 4 | Pd(OAc)₂ / XPhos (2/4 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 92% | Optimal. Amine blocked, transmetalation fast. |

| 5 | Pd(OAc)₂ / XPhos (2/4 mol%) | K₃PO₄ | Dioxane (Anhydrous) | 100 | 18 | 45% | Boronic acid degraded; base insoluble. |

Validated Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, you can diagnose failures in real-time rather than waiting until the end of the reaction.

Optimized XPhos-Mediated Suzuki-Miyaura Coupling

Step 1: Reagent Preparation In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Amino-2-bromophenyl)(phenyl)methanone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and finely ground anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

Step 2: Atmosphere Exchange Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which can oxidize the electron-rich XPhos ligand.

Step 3: Solvent Addition Via syringe, add degassed 1,4-Dioxane (4.0 mL) followed by degassed deionized H₂O (1.0 mL). Causality Note: The 4:1 Dioxane/Water ratio is critical. It ensures the organic substrates remain in solution while providing enough aqueous volume to dissolve the K₃PO₄ and facilitate boronate formation.

Step 4: Reaction & Self-Validation Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring (1000 rpm).

-

Self-Validation Checkpoint (t = 2 hours): Withdraw a 50 µL aliquot via syringe, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.

-

Diagnostic A: If debrominated starting material is present, premature reductive elimination (catalyst decay) is occurring.

-

Diagnostic B: If unreacted aryl bromide is present but boronic acid is consumed, transmetalation has stalled (add 0.5 equiv more boronic acid).

-

Step 5: Workup & Purification After 8 hours, cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl product.